![molecular formula C17H24N2O3 B4695183 N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4695183.png)
N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Vue d'ensemble
Description
N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as CX-5461, is a small molecule inhibitor that has been found to target RNA polymerase I (Pol I) transcription. CX-5461 is a promising candidate for cancer therapy due to its ability to selectively inhibit Pol I transcription in cancer cells, which leads to cell death.
Mécanisme D'action
N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide targets Pol I transcription by binding to the DNA template and inhibiting the recruitment of Pol I to the promoter. This leads to a decrease in the synthesis of ribosomal RNA (rRNA), which is essential for the growth and survival of cancer cells. The inhibition of Pol I transcription by N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide also leads to the activation of the DNA damage response pathway, which further contributes to cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, which leads to cell death. N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has also been found to inhibit the growth and proliferation of cancer cells and to induce apoptosis. In addition, N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have anti-tumor activity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to target cancer cells while sparing normal cells. However, one limitation of N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its clinical use.
Orientations Futures
There are a number of future directions for research on N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. One area of research is the development of more potent and selective inhibitors of Pol I transcription. Another area of research is the identification of biomarkers that can predict response to N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. In addition, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in cancer therapy.
Applications De Recherche Scientifique
N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential use in cancer therapy. It has been found to selectively inhibit Pol I transcription in cancer cells, which leads to cell death. N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
N'-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-22-15-9-7-13(8-10-15)11-12-18-16(20)17(21)19-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXAITBTUDOYSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.